2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Description
This compound is a heterocyclic small molecule featuring a benzothiophene core fused with a tetrahydro ring system. The structure includes a 4,6-dimethylpyrimidin-2-yl sulfanyl group linked via an acetamido bridge to the benzothiophene scaffold, terminating in a carboxamide moiety. The compound’s design combines rigidity (tetrahydrobenzothiophene) with flexibility (acetamido bridge), enabling both hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-9-7-10(2)20-17(19-9)24-8-13(22)21-16-14(15(18)23)11-5-3-4-6-12(11)25-16/h7H,3-6,8H2,1-2H3,(H2,18,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLAWNOKKYUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzothiophene core and the pyrimidine ring separately. These intermediates are then coupled through a series of reactions, including sulfanylation and acylation, to form the final compound . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The functional groups attached to the benzothiophene and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Using Murcko scaffolds and Tanimoto coefficients (based on Morgan fingerprints), compounds sharing the benzothiophene or pyrimidine cores were grouped for comparison . For example:
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (): Shares a thiophene-carboxamide backbone but lacks the pyrimidine sulfanyl group.
- 4,5,6,7-Tetrahydro-1-benzothiophene derivatives : Compounds with this scaffold often exhibit anti-inflammatory or antioxidant activity, but the absence of the pyrimidine-acetamido sidechain limits their specificity for kinase targets .
Table 1: Structural and Functional Comparison
| Compound | Core Scaffold | Key Functional Groups | Bioactivity Profile |
|---|---|---|---|
| Target Compound | Tetrahydrobenzothiophene | Pyrimidinyl sulfanyl, carboxamide | Hypothesized kinase inhibition |
| Ethyl 2-(2-cyano-3-(substituted phenyl)... | Dimethylthiophene | Acrylamido, carboxylate | Antioxidant, anti-inflammatory |
| Pyrimidine-sulfanyl analogs | Pyrimidine-thioether | Varied acetamido linkers | Enzyme inhibition (e.g., DHFR) |
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals that compounds with pyrimidine and benzothiophene motifs cluster together due to shared kinase-inhibitory activity . The target compound’s pyrimidine group may mimic ATP-binding motifs, similar to FDA-approved kinase inhibitors like imatinib. In contrast, simpler benzothiophenes (e.g., anti-inflammatory agents in ) lack this specificity, instead modulating redox pathways .
Pharmacophore and Binding Interactions
3D pharmacophore modeling highlights the importance of the pyrimidine sulfanyl group for target engagement. For instance:
Methodological Considerations for Comparison
- Crystallographic Tools : Programs like SHELXL and ORTEP-3 aid in resolving 3D conformations, critical for validating pharmacophore models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
